[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate
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Overview
Description
[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 4-(morpholine-4-carbothioyl)phenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the two components. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-(morpholine-4-carbothioyl)phenylamine.
Reduction: 4-nitrobenzoic acid and morpholine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholine-4-carbonyl)phenylboronic acid
- 4-(morpholine-4-carbonyl)phenylboronic acid pinacol ester
- 4-(morpholine-4-carbonyl)phenylboronic acid methyl ester
Uniqueness
Compared to similar compounds, [4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate is unique due to the presence of both a morpholine ring and a nitrobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N2O5S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O5S/c21-18(14-1-5-15(6-2-14)20(22)23)25-16-7-3-13(4-8-16)17(26)19-9-11-24-12-10-19/h1-8H,9-12H2 |
InChI Key |
XCNDUMKZXBBHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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